S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine

Übersicht

Beschreibung

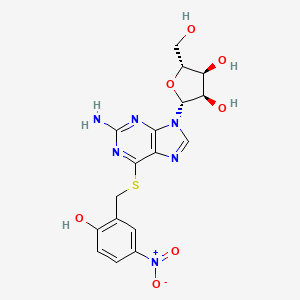

S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin: ist eine synthetische Verbindung mit der Summenformel C17H17N5O7S und einem Molekulargewicht von 435,41 g/mol Es ist ein Derivat von Guanosin, wobei die Guaninbase mit einer Thiolgruppe und einem 2-Hydroxy-5-nitrobenzyl-Rest modifiziert ist.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin umfasst typischerweise die folgenden Schritte:

Herstellung von 2-Hydroxy-5-nitrobenzylchlorid:

Thioalkylierung von Guanosin: Das 2-Hydroxy-5-nitrobenzylchlorid wird dann unter basischen Bedingungen mit 6-Thioguanosin umgesetzt, um das Endprodukt zu bilden.

Industrielle Produktionsmethoden:

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thiolgruppe, was zur Bildung von Disulfiden oder Sulfoxiden führt.

Reduktion: Die Nitrogruppe kann unter geeigneten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Die Benzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Katalytische Hydrierung oder chemische Reduktionsmittel wie Natriumborhydrid.

Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: Disulfide oder Sulfoxide.

Reduktion: Aminoderivate.

Substitution: Verschiedene substituierte Benzylderivate.

Wissenschaftliche Forschungsanwendungen

Chemie: S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin wird als Baustein bei der Synthese komplexerer Moleküle und als Sonde bei der Untersuchung von Nukleinsäureinteraktionen verwendet .

Biologie: Die Verbindung wird in biochemischen Assays eingesetzt, um Enzymaktivitäten und Nukleinsäuremodifikationen zu untersuchen .

Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als antivirales oder Antitumormittel zu untersuchen, da es mit Nukleinsäuren und Proteinen interagieren kann .

Industrie: Im Industriesektor kann es bei der Entwicklung neuer Materialien oder als Bestandteil in speziellen chemischen Formulierungen eingesetzt werden .

Wissenschaftliche Forschungsanwendungen

Chemistry: S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions .

Biology: The compound is utilized in biochemical assays to investigate enzyme activities and nucleic acid modifications .

Medicine: Research is ongoing to explore its potential as an antiviral or anticancer agent due to its ability to interact with nucleic acids and proteins .

Industry: In the industrial sector, it may be used in the development of novel materials or as a component in specialized chemical formulations .

Wirkmechanismus

Der Wirkungsmechanismus von S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin beinhaltet seine Wechselwirkung mit Nukleinsäuren und Proteinen. Die Thiolgruppe kann kovalente Bindungen mit Cysteinresten in Proteinen eingehen und deren Funktion möglicherweise hemmen. Der Nitrobenzylbereich kann an Redoxreaktionen teilnehmen und die zellulären oxidativen Stresswege beeinflussen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

6-Thioguanosin: Fehlt die 2-Hydroxy-5-nitrobenzyl-Gruppe, wodurch es in bestimmten chemischen Reaktionen weniger reaktiv ist.

2-Hydroxy-5-nitrobenzylchlorid: Ein Zwischenprodukt bei der Synthese von S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin, aber selbst nicht biologisch aktiv.

Einzigartigkeit: S-(2-Hydroxy-5-nitrobenzyl)-6-Thioguanosin ist einzigartig aufgrund der Kombination aus der Thiolgruppe und dem Nitrobenzylbereich, die im Vergleich zu seinen Analoga eine unterschiedliche chemische Reaktivität und biologische Aktivität verleihen .

Biologische Aktivität

S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine is a synthetic compound with significant potential in biological research and medicine. With a molecular formula of C17H17N5O7S and a molecular weight of 435.41 g/mol, this compound exhibits unique biological activities due to its structural components, notably the thiol group and the nitrobenzyl moiety. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications.

Molecular Structure

The compound's structure can be represented as follows:

- IUPAC Name : (2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

- Molecular Formula : C17H17N5O7S

- Molecular Weight : 435.41 g/mol

This compound interacts with nucleic acids and proteins through its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction potentially inhibits protein function and alters cellular processes. The nitrobenzyl moiety also participates in redox reactions, influencing cellular oxidative stress pathways .

Antiviral and Anticancer Properties

Research indicates that this compound has promising antiviral and anticancer properties. Its ability to interact with nucleic acids suggests that it may inhibit viral replication or cancer cell proliferation by disrupting nucleic acid synthesis .

Case Studies

- Antiviral Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of viral replication in vitro, suggesting potential for development as antiviral agents .

- Anticancer Activity : In another investigation, compounds related to this compound showed cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated broad-spectrum activity against several microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC) values ranged from 500 µg/mL to 1.95 µg/mL against various strains .

Comparison with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Broad-spectrum antimicrobial activity | 500 - 1.95 |

| 6-Thioguanosine | Less reactive; limited biological activity | Not specified |

| 2-Hydroxy-5-nitrobenzyl chloride | Intermediate; not biologically active | Not applicable |

Synthesis and Evaluation

The synthesis of this compound involves the thioalkylation of guanosine with 2-hydroxy-5-nitrobenzyl chloride under basic conditions . Following synthesis, biological evaluations are conducted using various assays to determine the compound's efficacy against specific targets.

Inhibitory Effects on Nucleoside Transport

A study highlighted that derivatives of this compound significantly inhibited nucleoside transport in human erythrocytes at concentrations as low as , demonstrating its potency in affecting nucleoside metabolism .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5R)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O7S/c18-17-20-14-11(19-6-22(14)16-13(27)12(26)10(4-24)30-16)15(21-17)31-5-7-3-8(23(28)29)1-2-9(7)25/h1-3,6,10,12-13,16,24-27H,4-5H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKYSYYTDTHBG-XNIJJKJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])CSC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70961437 | |

| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41094-07-9 | |

| Record name | 2-Hydroxy-5-nitrobenzylthioguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041094079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-{[(2-Hydroxy-5-nitrophenyl)methyl]sulfanyl}-9-pentofuranosyl-3,9-dihydro-2H-purin-2-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70961437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-(2-Hydroxy-5-nitrobenzyl)-6-thioguanosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.